4-(2-Methoxyphenyl)-2-phenylpyridine
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Overview
Description
4-(2-Methoxyphenyl)-2-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-phenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated phenylpyridine . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura cross-coupling reaction can be optimized for higher yields and efficiency. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenyl)-2-phenylpyridine.
Reduction: Formation of 4-(2-methoxyphenyl)-2-phenylpiperidine.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-(2-Methoxyphenyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-phenylpyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a pyridine ring.
4-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a pyridine ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Contains a benzimidazole ring and a piperazine moiety.
Uniqueness
4-(2-Methoxyphenyl)-2-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C18H15NO |
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Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-18-10-6-5-9-16(18)15-11-12-19-17(13-15)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
KFPBOZRSZQUVLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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